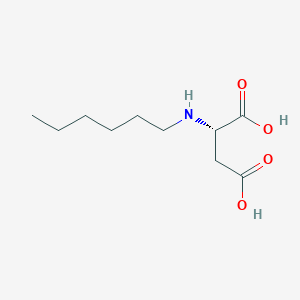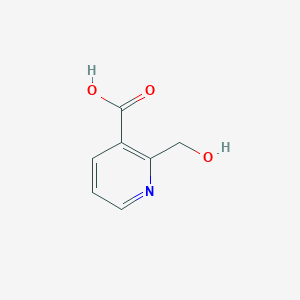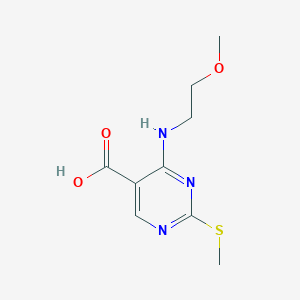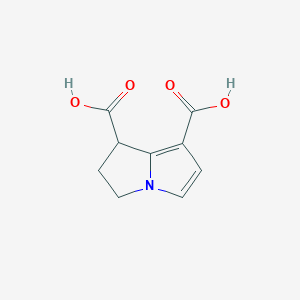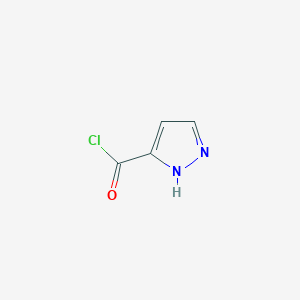
1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol , also known by its chemical formula C15H10F2O , is a compound with a molecular weight of approximately 244.24 Da . It falls under the category of aromatic alcohols and contains two fluorine atoms attached to the phenyl rings. The compound’s structure features an alkyne (prop-2-yn-1-ol) group connected to two phenyl rings, each substituted with fluorine atoms .
properties
CAS RN |
357-77-7 |
|---|---|
Product Name |
1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol |
Molecular Formula |
C15H10F2O |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H10F2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H |
InChI Key |
YNCDJMPHQPGFDQ-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




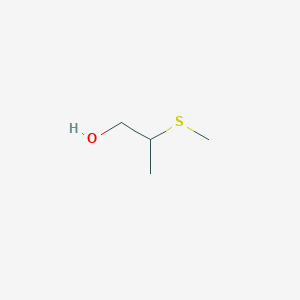
![Benzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B1611242.png)
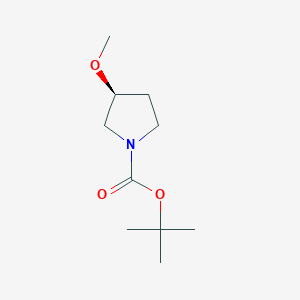
![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)

